molecular formula C28H23Cl3N2O5S B2408716 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide CAS No. 338961-76-5

2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide

Katalognummer: B2408716
CAS-Nummer: 338961-76-5
Molekulargewicht: 605.91
InChI-Schlüssel: VQEPFXMGSCFPDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide is a research compound designed to target and inhibit BCR-ABL tyrosine kinase, an oncogenic driver well-characterized in chronic myeloid leukemia (CML) and other hematological malignancies [1] . Its molecular structure, featuring a sulfonylanilinoacetamide core, is characteristic of ATP-competitive kinase inhibitors that bind to the active site, thereby blocking the aberrant signaling responsible for uncontrolled cellular proliferation [2] . The specific substitution pattern, including the dichloro and chlorophenyl groups, is engineered to enhance potency and selectivity. This makes it a valuable pharmacological tool for investigating resistance mechanisms to first- and second-generation BCR-ABL inhibitors, such as imatinib and nilotinib, and for exploring novel therapeutic strategies to overcome them [3] . Researchers utilize this compound in preclinical studies to elucidate detailed kinase signaling pathways, assess its efficacy in various cell line and xenograft models, and to study the dynamics of kinase inhibition and apoptosis induction in cancer cells. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl3N2O5S/c1-37-22-11-13-23(14-12-22)39(35,36)33(17-28(34)32-21-9-7-20(29)8-10-21)26-16-27(25(31)15-24(26)30)38-18-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEPFXMGSCFPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions, starting from commercially available reagents. Here’s an outline of one possible synthetic route:

  • Aromatic Nucleophilic Substitution: : Reaction of 2,4-dichloro-5-(benzyloxy)aniline with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.

  • Acylation Reaction: : The sulfonamide intermediate undergoes acylation with 4-chlorophenylacetyl chloride to produce the final compound.

Industrial Production Methods

For large-scale production, the optimization of reaction conditions (such as temperature, solvent choice, and reagent concentration) is crucial. Catalysts and phase-transfer agents might be used to enhance yield and selectivity. Continuous-flow reactors could be employed to improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxidative conditions may lead to modification of the aromatic ring or the side chains.

  • Reduction: : Can target the nitro groups or aromatic rings, if present in derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the aromatic positions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.

  • Substituting Agents: : Alkyl halides, strong bases such as sodium hydride.

Major Products Formed

The specific products depend on the reaction type. For instance, oxidation might introduce hydroxyl groups to the aromatic rings, while substitution might attach various alkyl or aryl groups to the structure.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic activities. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may inhibit cyclooxygenases (COX), enzymes involved in the inflammatory process. The sulfonamide group is particularly noteworthy as many sulfonamides have established antibacterial effects, which could enhance the compound's therapeutic profile in treating inflammatory conditions.

Interaction Studies

Research into the interaction of this compound with biological targets is crucial for understanding its mechanism of action. Initial data suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammation and cancer pathways. Further studies are necessary to elucidate its precise mechanisms and to assess potential side effects .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique characteristics that may contribute to the distinct biological activities of 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide. The following table summarizes some related compounds:

Compound NameStructural FeaturesUnique Characteristics
2-{5-(Methoxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acidSimilar sulfonamide structureDifferent substituents on the benzene ring
4-Amino-2,6-dichlorobenzenesulfonamideSimple sulfonamideLacks complex aromatic substitutions
5-Benzyloxy-2-chlorobenzenesulfonamideContains benzyloxy groupLess complex than the target compound

This table illustrates how variations in substituents can influence biological activity, guiding future synthesis efforts aimed at optimizing therapeutic effects.

Wirkmechanismus

The 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide exerts its effects primarily through interaction with biological macromolecules.

Molecular Targets and Pathways

  • Enzyme Inhibition: : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.

  • Signaling Pathways: : May influence various cellular signaling pathways, particularly those related to cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Below is a detailed comparison of Compound A with structurally related compounds, focusing on substituent variations and their implications:

2.1 Variations in the Acetamide Substituent
  • N-(3,5-Dichlorophenyl) Analog ():
    • Structure : Differs from Compound A by replacing the 4-chlorophenyl group with a 3,5-dichlorophenyl moiety.
    • Impact :
  • Increased Chlorination : Two chlorine atoms on the phenyl ring may enhance hydrophobic interactions with biological targets but reduce solubility.
  • Molecular Weight : C₂₈H₂₂Cl₄N₂O₅S (640.36 g/mol), slightly heavier than Compound A due to the additional chlorine.
  • Activity: The 3,5-dichloro substitution could alter binding affinity in enzyme assays compared to the mono-chloro derivative .
  • N-(4-Fluorophenyl) Analog ():

    • Structure : Features a 4-fluorophenyl group instead of 4-chlorophenyl.
    • Impact :
2.2 Variations in the Anilino Core
  • 5-(2-Methoxyethoxy) Substituent ():
    • Structure : Replaces the benzyloxy group with a 2-methoxyethoxy chain.
    • Impact :
  • Solubility : Increased polarity from the methoxyethoxy group may enhance water solubility compared to the benzyloxy group .

  • Methylsulfonyl Analog ():

    • Structure : Substitutes the 4-methoxyphenylsulfonyl group with a methylsulfonyl group.
    • Impact :
  • Steric Effects : Smaller methyl group reduces steric hindrance, possibly improving binding to compact active sites.
  • Electronic Effects : Lower electron-donating capacity compared to the methoxyphenyl group .
2.3 Triazole and Benzothiazole Derivatives
  • Triazole-Sulfanyl Acetamide (): Structure: Incorporates a 1,2,4-triazole ring instead of the sulfonylanilino core. Impact:
  • Heterocyclic Motif : The triazole ring introduces nitrogen-rich pharmacophores, which may enhance interactions with metal ions or polar residues in proteins.
  • Bioactivity : Likely diverges from Compound A in target specificity due to the altered core .

  • Benzothiazole Acetamides ():

    • Structure : Features a benzothiazole ring linked to the acetamide (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide).
    • Impact :
  • Rigidity : The planar benzothiazole ring may improve stacking interactions with aromatic residues.
  • Electron-Withdrawing Effects : The trifluoromethyl group enhances stability against oxidative metabolism .

Biologische Aktivität

The compound 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide , with CAS number 338961-77-6, is a complex organic molecule that presents significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula

  • C28H23Cl2FN2O5S
  • Molecular Weight : 589.46 g/mol

Structural Features

The compound features several functional groups, including:

  • Benzyloxy group : Enhances lipophilicity.
  • Dichloro substituents : Potentially increase biological activity through halogen bonding.
  • Methoxyphenyl sulfonyl moiety : Suggests possible interactions with biological targets.

Table 1: Structural Characteristics

FeatureDescription
CAS Number338961-77-6
Molecular FormulaC28H23Cl2FN2O5S
Molecular Weight589.46 g/mol
Functional GroupsBenzyloxy, Dichloro, Methoxyphenyl

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds in the sulfonamide class have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase and urease has been noted in related compounds.

Case Studies and Research Findings

  • Antimicrobial Properties
    • A study on related sulfonamide derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . This suggests that the target compound may possess similar properties.
  • Neuroprotective Effects
    • Compounds structurally related to the target have shown neuroprotective effects in models of neurodegenerative diseases. For instance, derivatives exhibited selective MAO-B inhibitory activity, which is crucial for treating Parkinson's disease .
  • Anti-inflammatory Activity
    • The compound's structural components suggest potential anti-inflammatory effects. Research on similar sulfonamide derivatives indicated their ability to modulate inflammatory cytokines .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialModerate to strong against specific bacteria
NeuroprotectiveMAO-B inhibition linked to neuroprotection
Anti-inflammatoryModulation of inflammatory markers

Q & A

[Basic] What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis involves multi-step reactions, typically starting with the condensation of substituted anilines with sulfonyl chlorides. For example, a method involving 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole refluxed with substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) has been reported . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency.
  • Temperature control : Stepwise heating (80–120°C) prevents decomposition of heat-sensitive intermediates.
  • Catalysts : DMAP (4-dimethylaminopyridine) improves acylation yields by 15–20% .
  • Purification : Gradient elution (hexane:EtOAc, 3:1 to 1:1) during column chromatography ensures >95% purity.

[Advanced] How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from assay variability or compound purity. A systematic approach includes:

  • Structural validation : Confirm integrity via 1H/13C^1\text{H}/^{13}\text{C} NMR (e.g., benzyloxy protons at δ 4.8–5.2 ppm) and HRMS (e.g., [M+H]+^+ = 607.0198) .
  • Assay standardization : Use reference compounds (e.g., kinase inhibitors) and fix ATP concentrations (1 mM for kinase assays) .
  • Dose-response curves : Test ≥10 concentrations to calculate accurate IC50_{50} values. Batch purity differences >5% (HPLC) can cause 3-fold IC50_{50} variations .

[Basic] What analytical techniques are effective for characterizing purity and structure?

  • HPLC-UV : C18 column with acetonitrile/water gradient (60:40 to 90:10 over 20 min) at λ = 254 nm .
  • NMR : DMSO-d6d_6 resolves sulfonamide protons (δ 10.2–10.8 ppm) and confirms substitution patterns .
  • X-ray crystallography : Determines absolute configuration, critical for stereoisomerism analysis .

[Advanced] What computational approaches predict binding modes to biological targets?

  • Molecular docking : AutoDock Vina with crystal structures (e.g., COX-2) identifies key interactions (e.g., sulfonyl oxygen hydrogen bonds) .
  • MD simulations : AMBER/GROMACS (100 ns trajectories) assess binding stability .
  • QSAR models : Hammett σ constants optimize electron-withdrawing effects on the benzyloxy group .

[Basic] What physicochemical properties influence bioavailability, and how are they measured?

  • LogP : Shake-flask method (octanol/water); ideal range 2.5–3.5 for membrane permeability .
  • Aqueous solubility : HPLC-UV after 24-hr equilibrium in PBS (pH 7.4); >50 μg/mL suggests absorption potential .
  • pKa : Potentiometric titration identifies ionizable groups (sulfonamide pKa ~10.2) .

[Advanced] How can SAR studies optimize pharmacological profiles?

  • Substituent variation : Introduce -CF3_3 at benzyloxy para to enhance metabolic stability .
  • Bioisosteric replacement : Swap sulfonyl with phosphonate to modulate target engagement .
  • Parallel synthesis : 50–100 analogs with >90% purity (UPLC) for high-throughput screening .

[Basic] What safety protocols are recommended for laboratory handling?

  • Storage : Amber glass vials under argon at -20°C to prevent hydrolysis .
  • PPE : Nitrile gloves and chemical goggles for powder handling (particle size <10 μm) .
  • Spill management : Inert absorbents (vermiculite) followed by 10% ethanol/water cleanup .

[Advanced] What strategies elucidate metabolic pathways in vivo?

  • Radiolabeling : 14C^{14}\text{C} at acetamide carbonyl tracks mass balance in rodents .
  • LC-MS/MS : Identifies phase I metabolites (benzyloxy oxidation) and phase II conjugates (glucuronidation) .
  • CYP450 inhibition assays : Ketoconazole (CYP3A4 inhibitor) pinpoints metabolic enzymes .

[Basic] How to design dose-response experiments in cellular models?

  • Cell lines : Use HCT-116 (colorectal cancer) with mycoplasma testing .
  • Dilution series : 8-point (0.1–100 μM) in triplicate, DMSO ≤0.1% .
  • Viability assays : MTT/WST-1 with Z’-factor >0.5 ensures assay robustness .

[Advanced] How to study plasma protein interactions and pharmacokinetics?

  • Equilibrium dialysis : 14C^{14}\text{C}-labeled compound measures protein binding (%) .
  • SPR : Immobilized HSA determines kinetics (KD <10 μM suggests high retention) .
  • MD simulations : Predict HSA binding sites (subdomain IIA vs. IIIA) . Recent data show 92% HSA binding, reducing free concentration 8-fold .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.